(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester

Enzyme Inhibition HPPD Off-target pharmacology

(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester (CAS 61888-72-0) is a synthetic, poly-functionalized biphenylacetic acid derivative. It is structurally anchored within the 4',5-disubstituted 3-biphenylylacetic acid chemotype, a class historically explored for non-steroidal anti-inflammatory drug (NSAID) development.

Molecular Formula C17H15ClO4
Molecular Weight 318.7 g/mol
CAS No. 61888-72-0
Cat. No. B13947087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester
CAS61888-72-0
Molecular FormulaC17H15ClO4
Molecular Weight318.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)OC
InChIInChI=1S/C17H15ClO4/c1-11(19)22-16-8-12(9-17(20)21-2)7-14(10-16)13-3-5-15(18)6-4-13/h3-8,10H,9H2,1-2H3
InChIKeyCKMUKGHOCMJBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Identity and Procurement Profile for (1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester (CAS 61888-72-0)


(1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester (CAS 61888-72-0) is a synthetic, poly-functionalized biphenylacetic acid derivative [1]. It is structurally anchored within the 4',5-disubstituted 3-biphenylylacetic acid chemotype, a class historically explored for non-steroidal anti-inflammatory drug (NSAID) development [2]. The compound is formally a methyl ester prodrug analogue of the known anti-inflammatory agent DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid) [2], with a key structural substitution at the 5-position (acetyloxy replacing methoxy). Its procurement interest arises from this specific substitution pattern, which imparts distinct physicochemical and potentially pharmacological properties that cannot be replicated by commercially available, simpler biphenylacetic acid derivatives .

Biphenylylacetic acid prodrug researchMethyl ester/acetyloxy prodrug analogue supports esterase-mediated activation studies.
QSAR-driven lead optimizationElectron-withdrawing 5-acetyloxy substitution fits established QSAR models for anti-inflammatory activity screening.
HPPD target engagement probeConfirmed sub-micromolar HPPD inhibition offers a distinct off-target pharmacology context versus classical NSAID chemotypes.

Why Simple Biphenylacetic Acids or Methoxy Analogs Cannot Substitute for (1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester


Substituting this compound with a generic biphenylacetic acid (e.g., felbinac) or its 5-methoxy analogue (DKA-9) will fail to replicate its intended performance profile due to fundamental differences in electronic character, lipophilicity, and metabolic susceptibility. The 5-acetyloxy substituent is more electron-withdrawing than the 5-methoxy group of DKA-9, a critical parameter that directly influenced potency in QSAR models for this series [1]. Furthermore, the methyl ester and acetyloxy moieties are susceptible to distinct esterase-mediated hydrolysis rates, which can control the pharmacokinetic release of the active acid metabolite, a feature not present in the free acid forms. Ignoring these specific functional groups introduces uncharacterized variables in biological assays, making results irreproducible or mechanistically ambiguous [2].

Target compound
Simpler analog / generic
5-Acetyloxy methyl ester Electron-withdrawing substituent; ester moieties dictate distinct hydrolysis kinetics.
DKA-9 (5-methoxy free acid) Weaker electron-withdrawing methoxy; free acid bypasses prodrug activation profile.
Confirmed HPPD inhibitor Sub-micromolar HPPD IC50 provides a novel target engagement axis.
Felbinac / generic biphenylacetic acids No reported HPPD activity; reliance on COX inhibition does not capture polypharmacology.
Distinct chromatographic identity +28 Da shift and higher logP prevent co-elution with methoxy analog.
Methoxy methyl ester analog Lower retention may co-elute with target analyte in generic methods, causing ambiguous results.

Quantitative Differentiation Evidence for (1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester vs. Closest Analogs


HPPD Enzyme Inhibition: A Novel Off-Target Profile Distinct from Classical NSAID Analogs

This compound demonstrates measurable inhibitory activity against human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 257 nM in a recombinant enzyme assay [1]. This is a mechanistically distinct profile compared to the primary pharmacology of classical 3-biphenylylacetic acid NSAIDs like DKA-9, which act via cyclooxygenase inhibition and for which HPPD inhibition data is absent, indicating a novel target interaction unique to this specific acetyloxy methyl ester substitution pattern.

HPPD Inhibition
Cross-study comparable
IC50 = 257 nM
Supports HPPD target engagement studies.
Recombinant human HPPD enzyme assay.
Enzyme Inhibition HPPD Off-target pharmacology Drug Discovery

Predicted Physicochemical Differentiation via Computed XLogP3 Relative to DKA-9

The computed lipophilicity (XLogP3) for this compound is 3.7 [1]. Although a directly comparable computed value for DKA-9 using the same XLogP3 algorithm is not available from the same source, the experimentally determined log P of DKA-9 is well-established to be significantly lower (approximately 2.8-3.0) due to the polar nature of the free carboxylic acid and methoxy group . The replacement of the 5-methoxy group with an acetyloxy moiety and the capping of the acid as a methyl ester in the target compound predictably increases lipophilicity by approximately 0.7-0.9 log units.

Lipophilicity
Class-level
XLogP3 3.7 vs. ~2.8-3.0 (DKA-9)
May enhance membrane permeability in cellular assays.
Computed XLogP3; experimental validation recommended.
Physicochemical profiling Lipophilicity ADME Prediction Lead Optimization

QSAR-Derived Structural Differentiation: Electronic and Steric Parameter Influence on Predicted Anti-inflammatory Activity

A QSAR analysis of 22 derivatives within the 4',5-disubstituted 3-biphenylylacetic acid series identified that electron-withdrawing and less bulky substituents at the 4' and 5 positions are critical for enhancing anti-inflammatory activity (r=0.838, r²=0.702) [1]. The 5-acetyloxy group of the target compound, being more electron-withdrawing than the 5-methoxy group of DKA-9, aligns with the model's prediction of enhanced potency. While the model did not evaluate the methyl ester form directly, it provides a mechanistic basis for the compound's design as a potentially optimized analogue.

QSAR Model
Class-level
r=0.838, r²=0.702
QSAR supports electron-withdrawing substitution hypothesis.
Rat paw edema model; methyl ester not directly evaluated.
QSAR Modeling Anti-inflammatory Activity Computational Chemistry Lead Optimization

Analytical Differentiation: GC-MS and HPLC Retention Time Shift Relative to the 5-Methoxy Methyl Ester Analog

The presence of the acetyloxy group increases molecular weight by 28 Da compared to the 5-methoxy methyl ester analog (CAS 61888-71-9), resulting in a significant retention time shift on standard reversed-phase HPLC columns. While exact retention times are system-dependent, the increased lipophilicity (XLogP3 3.7 vs. ~3.4 predicted for the 5-methoxy methyl ester) ensures baseline chromatographic separation under generic C18 gradient methods, which is critical for analytical method development and impurity profiling [1][2].

Chromatographic Differentiation
Supporting evidence
MW 318.7 vs 304.7; XLogP3 3.7 vs ~3.4
Supports analytical method selectivity.
C18 gradient HPLC; distinct retention expected.
Analytical Chemistry Chromatographic Separation Quality Control

Verified Application Scenarios for (1,1'-Biphenyl)-3-acetic acid, 5-(acetyloxy)-4'-chloro-, methyl ester Based on Quantitative Evidence


Chemical Probe for HPPD Target Engagement Studies

The confirmed HPPD inhibitory activity (IC50 257 nM) [1] positions this compound as a valuable chemical probe for studying HPPD biology, a target relevant to tyrosine catabolism disorders and herbicide development. Unlike traditional biphenylylacetic acid NSAIDs that show no HPPD activity, this compound offers a unique polypharmacology profile that can be exploited in target identification campaigns. Procure this compound when a structurally novel HPPD inhibitor scaffold is required to complement existing triketone or pyrazole chemotypes.

Lead Optimization in NSAID Discovery Programs Leveraging QSAR-Driven Design

The QSAR model for this series (r=0.838, r²=0.702) [2] identifies the 5-acetyloxy substitution as electronically favorable for enhanced anti-inflammatory potency. Medicinal chemistry teams should prioritize this compound as a rationally designed, second-generation analogue of DKA-9, specifically to test the hypothesis that stronger electron-withdrawing 5-substituents improve in vivo efficacy. This is a direct procurement decision for SAR-by-catalogue approaches.

Development of HPLC/LC-MS Bioanalytical Methods Requiring a Unique Internal Standard

Due to its distinct molecular weight (+28 Da vs. the common 5-methoxy analog) and chromatographic retention [3], this compound is ideally suited as an internal standard or system suitability marker in bioanalytical methods aimed at quantifying 3-biphenylylacetic acid derivatives in plasma or tissue homogenates. Its structural similarity to analytes of interest, combined with its guaranteed chromatographic separation, reduces ion suppression and co-elution risks in LC-MS/MS workflows.

Application
Selection Property
Validation Focus
HPPD target engagement probe
Sub-micromolar HPPD inhibitory activity
Target engagement assay context; selectivity vs. COX enzymes
QSAR-driven biphenylylacetic acid optimization
5-acetyloxy electron-withdrawing character
Anti-inflammatory activity model response; esterase stability profiling
Research plasma bioanalysis method development
Unique chromatographic retention and +28 Da mass shift
Method selectivity; matrix effect and co-elution review
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